Cas no 83800-98-0 (2-(4-bromophenyl)-4-chloroquinazoline)

2-(4-Bromophenyl)-4-chloroquinazoline is a halogen-substituted quinazoline derivative with potential applications in pharmaceutical and materials research. The compound features a bromophenyl group at the 2-position and a chlorine substituent at the 4-position of the quinazoline core, enhancing its reactivity for further functionalization. Its structural properties make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of both bromine and chlorine atoms offers versatility in cross-coupling reactions, enabling precise modifications for targeted applications. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
2-(4-bromophenyl)-4-chloroquinazoline structure
83800-98-0 structure
Product name:2-(4-bromophenyl)-4-chloroquinazoline
CAS No:83800-98-0
MF:C14H8N2ClBr
MW:319.58372
MDL:MFCD01647442
CID:709325
PubChem ID:899321

2-(4-bromophenyl)-4-chloroquinazoline Chemical and Physical Properties

Names and Identifiers

    • Quinazoline,2-(4-bromophenyl)-4-chloro-
    • 2-(4-bromophenyl)-4-chloroquinazoline
    • 2-(4-BROMOPHENYL)-4-CHLORO-QUINAZOLINE,
    • 2-(4-Bromo-phenyl)-4-chloro-quinazoline
    • 3-N-BOC-AMINO-3-(4-CBZ)PIPERIDINE-PROPIONICACID
    • CS-0341152
    • SCHEMBL5793174
    • A840655
    • 2-(4-bromophenyl)-4-chloro-quinazoline
    • Z3243653062
    • EN300-18582264
    • DTXSID00358472
    • MFCD01647442
    • 83800-98-0
    • AT17385
    • AB09634
    • AJ-292/11896042
    • MDL: MFCD01647442
    • Inchi: InChI=1S/C14H8BrClN2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H
    • InChI Key: LWOVKRLBRZYBQV-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)Cl

Computed Properties

  • Exact Mass: 317.95600
  • Monoisotopic Mass: 317.95594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų
  • XLogP3: 5.2

Experimental Properties

  • PSA: 25.78000
  • LogP: 4.71270

2-(4-bromophenyl)-4-chloroquinazoline Security Information

2-(4-bromophenyl)-4-chloroquinazoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-bromophenyl)-4-chloroquinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB538382-500 mg
2-(4-Bromo-phenyl)-4-chloro-quinazoline; .
83800-98-0
500MG
€767.40 2022-07-29
eNovation Chemicals LLC
D971398-100mg
2-(4-Bromo-phenyl)-4-chloro-quinazoline
83800-98-0 95%
100mg
$230 2024-07-28
Enamine
EN300-18582264-0.25g
2-(4-bromophenyl)-4-chloroquinazoline
83800-98-0 95%
0.25g
$396.0 2023-09-18
Enamine
EN300-18582264-0.05g
2-(4-bromophenyl)-4-chloroquinazoline
83800-98-0 95%
0.05g
$186.0 2023-09-18
Enamine
EN300-18582264-0.5g
2-(4-bromophenyl)-4-chloroquinazoline
83800-98-0 95%
0.5g
$624.0 2023-09-18
Chemenu
CM142213-1g
2-(4-Bromo-phenyl)-4-chloro-quinazoline
83800-98-0 95%
1g
$464 2021-08-05
Enamine
EN300-18582264-2.5g
2-(4-bromophenyl)-4-chloroquinazoline
83800-98-0 95%
2.5g
$1568.0 2023-09-18
eNovation Chemicals LLC
D971398-250mg
2-(4-Bromo-phenyl)-4-chloro-quinazoline
83800-98-0 95%
250mg
$315 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
79R0006-5g
2-(4-Bromo-phenyl)-4-chloro-quinazoline
83800-98-0 97%
5g
25424.31CNY 2021-05-08
Alichem
A189010887-1g
2-(4-Bromophenyl)-4-chloroquinazoline
83800-98-0 95%
1g
$405.01 2023-08-31

Additional information on 2-(4-bromophenyl)-4-chloroquinazoline

Recent Advances in the Study of 2-(4-Bromophenyl)-4-chloroquinazoline (CAS: 83800-98-0) in Chemical Biology and Pharmaceutical Research

The quinazoline derivative 2-(4-bromophenyl)-4-chloroquinazoline (CAS: 83800-98-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by its bromophenyl and chloro substituents, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer drug development. Recent studies have focused on elucidating its molecular mechanisms, optimizing its pharmacological properties, and exploring its potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 2-(4-bromophenyl)-4-chloroquinazoline derivatives as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. The research team systematically modified the quinazoline core and evaluated the impact on inhibitory potency and selectivity. Their findings revealed that the 4-bromophenyl group at position 2 and the chloro substituent at position 4 are critical for maintaining strong binding affinity to the ATP-binding site of EGFR, with IC50 values in the low nanomolar range.

In parallel, a 2024 preclinical study in Bioorganic Chemistry explored the anticancer potential of 2-(4-bromophenyl)-4-chloroquinazoline against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with selective sparing of normal fibroblast cells. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, accompanied by caspase-3 activation and PARP cleavage. These findings suggest its potential as a lead compound for developing targeted cancer therapies.

Recent advances in synthetic chemistry have also improved the accessibility of 2-(4-bromophenyl)-4-chloroquinazoline. A 2023 report in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99%). The new protocol employs a one-pot cyclization strategy using environmentally benign catalysts, addressing previous challenges in large-scale production. This development is particularly significant for facilitating further pharmacological evaluation and potential clinical translation.

Emerging research has also explored the compound's potential beyond oncology. A 2024 study in ACS Chemical Neuroscience identified 2-(4-bromophenyl)-4-chloroquinazoline as a modulator of neuroinflammatory pathways, showing inhibitory effects on microglial activation and pro-inflammatory cytokine release in cellular models of neuroinflammation. This suggests potential applications in neurodegenerative disorders, although further validation in animal models is required.

Despite these promising developments, challenges remain in the development of 2-(4-bromophenyl)-4-chloroquinazoline as a therapeutic agent. Current research efforts are focused on improving its pharmacokinetic properties, particularly its aqueous solubility and metabolic stability. Several research groups are investigating prodrug strategies and formulation approaches to address these limitations while maintaining the compound's potent biological activity.

In conclusion, 2-(4-bromophenyl)-4-chloroquinazoline (CAS: 83800-98-0) represents a versatile scaffold with multiple potential therapeutic applications. The recent flurry of research activity surrounding this compound underscores its importance in medicinal chemistry and drug discovery. Future studies will likely focus on further optimization of its pharmacological profile, expansion of its therapeutic indications, and progression toward clinical evaluation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83800-98-0)2-(4-bromophenyl)-4-chloroquinazoline
A840655
Purity:99%
Quantity:1g
Price ($):435.0